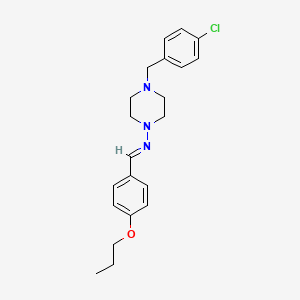

4-(4-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The investigation and development of benzylpiperazine derivatives have been a subject of interest due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized through various chemical reactions, utilizing different raw materials and processes such as Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation. Their structures are typically confirmed using techniques like elemental analysis, 1H NMR, IR, ESI, and single-crystal X-ray diffraction (Xue Si-jia, 2012).

Synthesis Analysis

The synthesis of benzylpiperazine derivatives involves complex organic reactions. For instance, novel compounds have been synthesized using 4-methylbenzylamine as raw materials through a series of steps, indicating the intricate nature of synthesizing such molecules (Xue Si-jia, 2012).

Molecular Structure Analysis

The molecular structure of these compounds is often nonplanar, with the piperidine or piperazine ring exhibiting specific conformations such as a sofa conformation. The structure is further analyzed using X-ray single crystal diffraction, providing insights into the crystallographic data and molecular geometry (L.-Y. Chen et al., 2021).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, leading to the formation of compounds with diverse biological activities. These reactions include nucleophilic substitution reactions and are characterized by elemental analyses, IR, and NMR spectroscopy (M. Yarim et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as crystallography and conformation, are crucial for understanding their biological activities and potential therapeutic applications. Single-crystal X-ray diffraction studies provide valuable data on the crystal structure and physical properties (L.-Y. Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of benzylpiperazine derivatives, are essential for their biological efficacy. Studies on these compounds reveal their potential inhibitory activities against specific cell lines, indicating their therapeutic relevance (M. Yarim et al., 2012).

Scientific Research Applications

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

The synthesis of bifunctional tetraaza macrocycles involves the preparation of complex molecules that can serve as chelating agents, indicating potential applications in medicinal chemistry and materials science. These macrocycles, through their complexation capabilities, could be used in drug delivery systems or as part of diagnostic agents (McMurry et al., 1992).

Antibacterial Activity of Bis-Schiff Bases

Research on bis-Schiff bases containing a piperazine ring, similar in structure to "4-(4-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine," demonstrates significant antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents to combat resistant bacterial infections (Xu et al., 2018).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including compounds with structural similarities to "4-(4-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine," have shown good to moderate antimicrobial activities. These findings highlight the compound's potential in the development of new antimicrobial agents for treating infections (Bektaş et al., 2010).

Dual Antihypertensive Agents

The synthesis of new compounds as potential dual antihypertensive agents, including those with structural elements of "4-(4-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine," showcases the application of such molecules in cardiovascular research. These compounds, especially when transformed into hydrochloride salts, exhibit properties suggesting their utility in hypertension management (Marvanová et al., 2016).

Investigation into Cancer Cell Cytotoxicity

A series of novel derivatives, including structures akin to "4-(4-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine," were shown to exhibit significant cytotoxic activity against various cancer cell lines. This indicates the compound's potential application in cancer research, particularly in the development of new chemotherapeutic agents (Yarim et al., 2012).

properties

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-2-15-26-21-9-5-18(6-10-21)16-23-25-13-11-24(12-14-25)17-19-3-7-20(22)8-4-19/h3-10,16H,2,11-15,17H2,1H3/b23-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOJDBVKJZXSEN-XQNSMLJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)